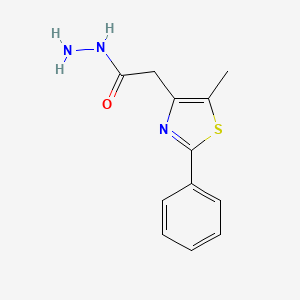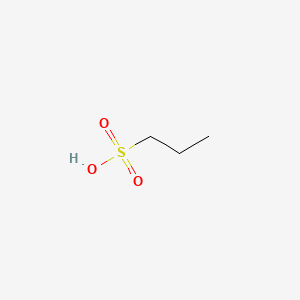
1-Propanesulfonic acid
描述
It is a clear to dark brown liquid with a molecular weight of 124.16 g/mol . This compound is known for its strong acidic properties and is used in various industrial and research applications.
准备方法
1-Propanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-propanethiol with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonic acid .
Another method involves the oxidation of 1-propanethiol using hydrogen peroxide in the presence of a catalyst. This method is advantageous due to its simplicity and high yield .
Industrial production of this compound often involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound for various applications .
化学反应分析
1-Propanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to form thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong acidic nature.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonic acid derivatives.
Medicine: It is explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
作用机制
The mechanism of action of 1-propanesulfonic acid involves its strong acidic properties, which allow it to donate protons readily. This makes it an effective catalyst in various chemical reactions. The sulfonic acid group can interact with various molecular targets, facilitating reactions such as hydrolysis, esterification, and polymerization .
相似化合物的比较
1-Propanesulfonic acid can be compared with other sulfonic acids such as methanesulfonic acid, ethanesulfonic acid, and butanesulfonic acid. While all these compounds share the sulfonic acid functional group, they differ in their alkyl chain lengths, which can influence their reactivity and applications .
Methanesulfonic acid: Has a shorter alkyl chain, making it more volatile and less viscous.
Ethanesulfonic acid: Slightly longer chain than methanesulfonic acid, with intermediate properties.
Butanesulfonic acid: Longer chain, resulting in higher viscosity and lower volatility compared to this compound.
These differences highlight the unique properties of this compound, making it suitable for specific applications where other sulfonic acids may not be as effective.
属性
IUPAC Name |
propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFHTAICRTXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051231 | |
| Record name | 1-Propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-66-2, 28553-80-2 | |
| Record name | 1-Propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5284-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-propanesulfonic acid?
A1: The molecular formula of this compound is C3H8O3S, and its molecular weight is 124.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A2: Common spectroscopic techniques include Fourier transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and electron spectroscopy for chemical analysis (ESCA) []. These techniques provide information about the compound's structure, bonding, and elemental composition.
Q3: How does the incorporation of this compound affect the properties of linear low-density polyethylene (LLDPE)?
A3: Grafting this compound onto LLDPE increases its hydrophilicity and alters its crystallization behavior. Studies have shown an increase in crystallization temperature and a decrease in crystallinity with increasing degrees of grafting []. This modification can influence the material's mechanical and surface properties.
Q4: Can this compound or its derivatives be used as catalysts in biodiesel production?
A4: Yes, research indicates that this compound can act as an efficient and recyclable catalyst in the esterification of free fatty acids present in low-grade palm oil, a crucial pre-treatment step in biodiesel production []. This catalytic activity can be attributed to its acidic nature, facilitating the conversion of free fatty acids to fatty acid methyl esters.
Q5: How is computational chemistry applied to study the interactions of this compound derivatives with biomolecules?
A5: Researchers use collision-induced dissociation mass spectrometry (CID-MS) combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to determine the gas-phase binding energies of small molecules, like aminosulfonates derived from this compound, to the amyloid-β 40 peptide []. This approach helps understand the potential of these molecules to interact with and potentially modulate the aggregation of amyloid-β, which is implicated in Alzheimer's disease.
Q6: How does the removal of a thiol group from 2,3-dimercapto-1-propanesulfonic acid (DMPS) affect its interaction with organic anion transporters?
A6: Studies using human and rabbit organic anion transporters (OAT1 and OAT3) show that removing a thiol group from DMPS to yield 3-mercapto-1-propanesulfonic acid significantly impacts its binding affinity. This modification results in a 2.5-fold increase in IC50 for OAT1 and a dramatic ~55-fold increase for OAT3, highlighting the importance of the thiol group for interaction, particularly with OAT3 [].
Q7: How does the incorporation of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) influence the properties of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) based cation exchange membranes (CEMs)?
A7: Grafting AMPS onto PVDF-co-HFP enhances the membrane's water uptake and provides acid and oxidative resistance, making it suitable for applications like membrane electrolysis []. The sulfonic acid groups in AMPS contribute to increased water sorption, while the polymer backbone provides mechanical stability.
A7: While specific SHE regulations are not discussed in the provided research, it is crucial to emphasize that safe handling and disposal practices should always be followed when working with this compound and its derivatives. Always consult relevant safety data sheets and adhere to institutional guidelines.
Q8: Can hydrogels containing this compound derivatives be used for controlled drug delivery?
A8: Research indicates the potential of hydrogels composed of this compound derivatives like AMPS for controlled drug release [, , ]. These hydrogels can be designed to respond to specific stimuli like pH changes, releasing the drug in a controlled manner. For instance, a hydrogel formulated with hydroxypropyl methylcellulose, acrylic acid, and AMPS demonstrated pH-sensitive swelling and controlled release of the antihypertensive drug captopril [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Amino-4-(methoxymethyl)-6-methyl-2-thieno[2,3-b]pyridinyl]-(4-phenyl-1-piperazinyl)methanone](/img/structure/B1222290.png)
![7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1222291.png)
![2-[[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]thio]-N-(5-methyl-2-thiazolyl)acetamide](/img/structure/B1222292.png)
![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)
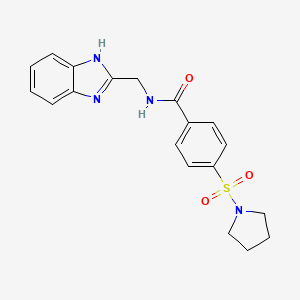

![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)
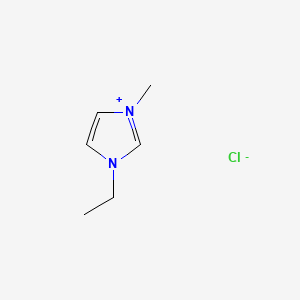
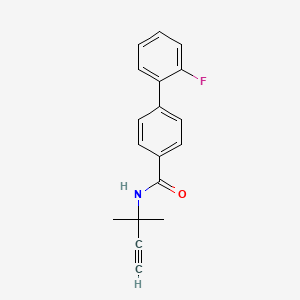

![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)
![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)
